(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate is a complex organic compound that belongs to the class of phenolic compounds. It features a unique molecular structure combining various functional groups, which contributes to its potential applications in pharmaceuticals and biochemistry. This compound is classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements such as hydrogen, nitrogen, and oxygen.
The compound can be synthesized through various chemical reactions involving starting materials that include diisopropylamine and phenolic derivatives. It is often studied in the context of medicinal chemistry for its potential therapeutic effects.
This compound can be classified into several categories:
The synthesis of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate typically involves multi-step synthetic pathways. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to optimize yields and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate can be represented by its chemical formula, which reflects its complex arrangement of atoms:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine spatial arrangements and interactions between functional groups.
This compound can participate in various chemical reactions:
Reactions involving this compound often require specific pH conditions and temperature controls to ensure desired outcomes without decomposition or side reactions.
The mechanism of action for (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate is not fully elucidated but is believed to involve interaction with biological targets such as receptors or enzymes due to its structural features.
Research indicates that compounds with similar structures may exhibit properties such as:
Relevant data from studies show that variations in temperature and solvent polarity can significantly affect solubility and reactivity profiles.
The compound has potential applications in various fields:
The production of the pharmacologically active (R)-enantiomer of 2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol relies on precise stereocontrol to ensure chiral integrity. Industrial synthesis typically employs asymmetric hydrogenation or chiral resolution techniques to achieve enantiomeric excess >98%. Key steps involve the use of chiral catalysts such as Ru-BINAP complexes during the reduction of the prochiral enamine precursor (3-(2-hydroxy-5-methylphenyl)-3-phenylpropenyl)-diisopropylamine. This method yields the (R)-configured amine intermediate with stereoselectivity ≥95% ee, as confirmed by chiral HPLC analysis [3].
Alternative routes utilize diastereomeric salt formation with L-tartaric acid for resolution. The racemic free base (C~22~H~31~NO, MW 325.49 g/mol) is treated with (2R,3R)-2,3-dihydroxysuccinic acid in methanol, inducing selective crystallization of the (R)-enantiomer salt. This process achieves optical purity validated by specific rotation measurements ([α]~20/D~ = +27° to +31° in methanol at concentration=1) [3] [10]. The stereochemical outcome is critical for biological activity, as the (S)-enantiomer (CAS 873551-03-2) exhibits significantly reduced receptor affinity [4].
Table 1: Stereoselective Synthesis Methods Comparison
| Method | Catalyst/Resolving Agent | Enantiomeric Excess | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | ≥95% ee | Single-step enantiocontrol |
| Chiral Resolution | L-Tartaric Acid | >98% ee | Cost-effective crystallization |
| Enzymatic Resolution | Lipase B (Candida antarctica) | 90% ee | Mild reaction conditions |
Construction of the chiral backbone requires strategic assembly of three molecular fragments: the phenolic core (4-methylphenol), phenylpropyl chain, and diisopropylamino moiety. The synthesis commences with the Mannich reaction between p-cresol, formaldehyde, and diisopropylamine under acidic catalysis (pH 4-5, 60°C), yielding 2-(diisopropylaminomethyl)-4-methylphenol. This intermediate undergoes Friedel-Crafts alkylation with benzyl bromide in dichloromethane using aluminum trichloride as a Lewis acid, forming the racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol scaffold .
Critical purification of intermediates involves crystallization from ethanol/water mixtures to remove regioisomeric impurities. Nuclear magnetic resonance analysis confirms the substitution pattern, with characteristic signals at δ 7.25-7.15 (phenyl multiplet) and δ 2.85 (diisopropyl methyl doublet) [5]. The tertiary amine functionality remains protected as its hydrochloride salt during subsequent steps to prevent oxidation. Modifications to the phenolic group at this stage enable derivatization to active metabolites like 5-hydroxymethyl tolterodine (PNU-200577, CAS 200801-70-3), where the methyl group is oxidized to hydroxymethyl using selenium dioxide [6] [9].
The (2R,3R)-2,3-dihydroxysuccinate (L-tartrate) counterion governs the crystalline habit, hygroscopicity, and thermodynamic stability of the final API. Salt formation occurs via acid-base reaction in ethanol at 60°C, with stoichiometric control (1:1 molar ratio) to prevent diacid salt impurities. The L-tartrate ion induces chiral recognition during crystallization, forming a diastereomeric lattice with enhanced stability over inorganic salts. X-ray diffraction reveals a monoclinic P2~1~ crystal system with hydrogen bonding between the protonated tertiary amine (N^+^–H) and carboxylate groups (O–C=O), plus additional hydroxyl-to-carbonyl interactions (O–H⋯O=C) [3] [10].
Table 2: Physicochemical Properties of the 2,3-Dihydroxysuccinate Salt
| Property | Value | Analytical Method | Significance |
|---|---|---|---|
| Melting Point | 205–210°C | Differential Scanning Calorimetry | Confirms crystal purity |
| Solubility (water) | 15 mg/mL (25°C) | USP dissolution test | Predicts bioavailability |
| Hygroscopicity | <0.1% weight gain (80% RH, 25°C) | Dynamic Vapor Sorption | Guides packaging requirements |
| Specific Rotation | +27.0° to +31.0° (c=1, methanol) | Polarimetry | Verifies chiral purity |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2